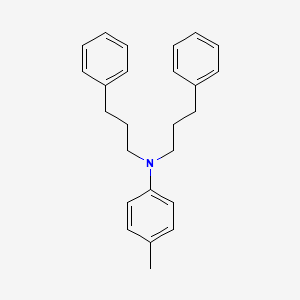
4-Methyl-n,n-bis(3-phenylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-n,n-bis(3-phenylpropyl)aniline is an organic compound with the molecular formula C25H29N It is a derivative of aniline, characterized by the presence of a methyl group and two phenylpropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n,n-bis(3-phenylpropyl)aniline typically involves the reaction of 4-methylaniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-n,n-bis(3-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-n,n-bis(3-phenylpropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-n,n-bis(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-n,n-diphenylamine: Similar structure but lacks the phenylpropyl groups.
4-Methyl-n,n-bis(2-phenylethyl)aniline: Similar structure but with shorter ethyl chains instead of propyl chains.
4-Methyl-n,n-bis(4-phenylbutyl)aniline: Similar structure but with longer butyl chains instead of propyl chains.
Uniqueness
4-Methyl-n,n-bis(3-phenylpropyl)aniline is unique due to the presence of the phenylpropyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5411-80-3 |
|---|---|
Formule moléculaire |
C25H29N |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
4-methyl-N,N-bis(3-phenylpropyl)aniline |
InChI |
InChI=1S/C25H29N/c1-22-16-18-25(19-17-22)26(20-8-14-23-10-4-2-5-11-23)21-9-15-24-12-6-3-7-13-24/h2-7,10-13,16-19H,8-9,14-15,20-21H2,1H3 |
Clé InChI |
OUFYSWWYSMWESE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


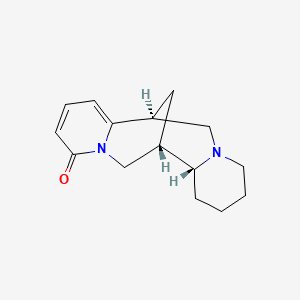
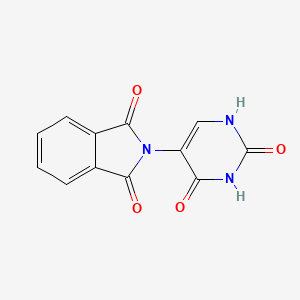
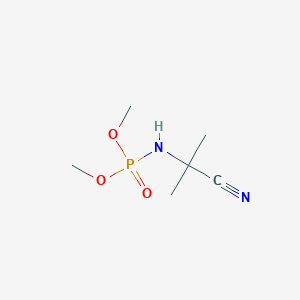
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
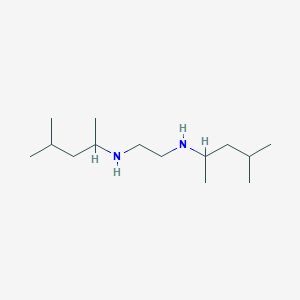

![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
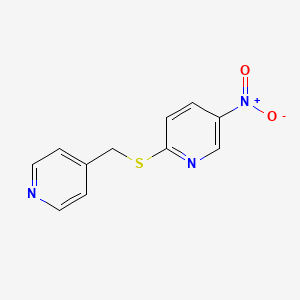
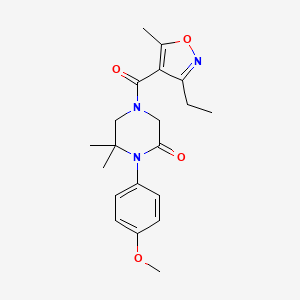
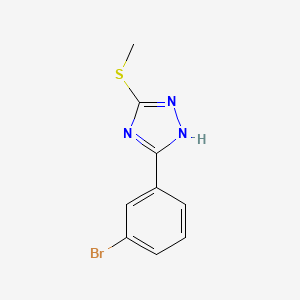
phosphane}](/img/structure/B14171509.png)
